N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features both anthraquinone and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with 3-methoxynaphthalene-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized quinones, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential anticancer properties, given the known bioactivity of anthraquinone derivatives.
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with cellular components through its anthraquinone moiety, which can intercalate into DNA and disrupt cellular processes. The naphthalene moiety may also contribute to its bioactivity by enhancing its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide is unique due to the presence of both anthraquinone and naphthalene moieties, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, particularly in fields requiring specific electronic or photophysical properties.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO4/c1-31-23-13-16-7-3-2-6-15(16)12-22(23)26(30)27-17-10-11-20-21(14-17)25(29)19-9-5-4-8-18(19)24(20)28/h2-14H,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOKNNQLEHQLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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